4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzonitrile and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the formation of the boronic ester group followed by its attachment to the chloro-substituted benzonitrile. One common method involves the reaction of 4-chlorobenzonitrile with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Scientific Research Applications
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, providing a versatile platform for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorobenzonitrile: Lacks the boronic ester group but can undergo similar substitution reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the chloro and boronic ester groups, which provide a versatile platform for a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in organic synthesis and material science.
Properties
Molecular Formula |
C14H17BClNO2 |
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Molecular Weight |
277.55 g/mol |
IUPAC Name |
4-chloro-2-(4,4-dimethyl-5-propan-2-yl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-9(2)13-14(3,4)19-15(18-13)12-7-11(16)6-5-10(12)8-17/h5-7,9,13H,1-4H3 |
InChI Key |
JYYGAVDOJFBFNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)C(C)C)C2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
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